1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide
Description
Evolution of 1,2,3-Triazole Chemistry
The foundational chemistry of 1,2,3-triazoles traces its origins to the late 19th and early 20th centuries, when pioneering chemists first recognized the potential of these nitrogen-rich heterocycles. The term "triazole" was initially coined by Bladin in 1885 to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and having the molecular formula C₂H₃N₃. This early nomenclature established the framework for understanding a class of compounds that would eventually prove central to modern pharmaceutical development.
The systematic study of 1,2,3-triazoles gained significant momentum in 1910 when German chemists Otto Dimroth and Gustav Fester achieved the first successful synthesis of 1H-1,2,3-triazole through thermal treatment of hydrazoic acid and acetylene at 100°C for 70 hours. This breakthrough synthesis, while requiring harsh conditions and extended reaction times, demonstrated the feasibility of constructing the triazole framework and opened pathways for subsequent methodological developments. Dimroth's contributions extended beyond synthesis to include the discovery of the eponymous Dimroth rearrangement, a fundamental transformation in triazole chemistry where substituent nitrogen atoms and adjacent ring nitrogen atoms exchange positions.
The mechanistic understanding of triazole formation advanced substantially through the work of Rolf Huisgen in the 1960s, who established the theoretical foundation for 1,3-dipolar cycloaddition reactions. Huisgen's investigations revealed that the formation of 1,2,3-triazoles through azide-alkyne cycloaddition proceeds via a concerted pericyclic mechanism, characterized by a symmetry-allowed π₄ₛ + π₂ₛ thermal six-electron Hückel aromatic transition state. This mechanistic insight proved crucial for understanding substrate effects, stereochemical outcomes, and reaction optimization strategies that would later enable the development of more efficient synthetic methodologies.
The transformation of triazole chemistry from academic curiosity to practical synthetic tool accelerated dramatically with the independent development of copper-catalyzed azide-alkyne cycloaddition by Meldal and Sharpless in the early 2000s. This copper-catalyzed variant, known as CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition), operates under mild physiological conditions including neutral pH, room temperature, and aqueous media, representing a fundamental advancement in synthetic accessibility. The bioorthogonal nature of this reaction, combined with its exceptional selectivity and efficiency, established it as a cornerstone of "click chemistry" and enabled widespread application in chemical biology, materials science, and pharmaceutical research.
Significance of Fluorinated Triazole Derivatives
The incorporation of fluorine atoms into triazole frameworks represents a strategic approach to enhancing pharmacological properties through systematic molecular modification. Fluorinated heterocycles have attracted extensive attention in pharmaceutical development due to their consistently superior biological activities compared to their non-fluorinated counterparts. The unique properties of fluorine, including its high electronegativity, small atomic radius, and strong carbon-fluorine bond character, contribute to enhanced metabolic stability, altered lipophilicity, and improved binding affinity in biological systems.
The significance of fluorine in medicinal chemistry has been firmly established through systematic studies demonstrating that synthetic incorporation of fluorine into organic compounds produces substantial impacts on pharmacological properties, including membrane permeability, metabolic stability, lipophilicity, and binding affinity. Comparative analyses consistently show that fluorine-containing compounds exhibit superior biological and pharmacological activities relative to their non-fluoroalkylated analogs. The replacement of oxidizable carbon-hydrogen bonds with carbon-fluorine bonds plays a particularly important role in enhancing the biological half-life of pharmaceutical compounds, thereby increasing their metabolic stability and therapeutic efficacy.
Within the triazole family, fluorinated derivatives have demonstrated remarkable enhancements in biological activity profiles. Research investigations have revealed that the incorporation of fluorine into triazole scaffolds imparts significant enhancement to biological activities compared to non-fluorinated counterparts, with established examples including fluconazole and other clinically relevant compounds. The position of fluorine-containing groups has been identified as a major determinant of anticancer activity in fluorinated triazoles, with systematic structure-activity relationship studies revealing specific positional preferences for optimal biological activity.
Anticancer activity studies of fluorinated 1,2,3-triazole analogs have yielded particularly promising results. Research by Cheng and coworkers demonstrated that fluorinated 1,2,3-triazole analogs function as potent HER2 tyrosine kinase inhibitors, with compounds showing IC₅₀ values of 31.6 and 16.6 μM against breast cancer cells, significantly outperforming non-fluorinated analogs. Similarly, investigations by Dolzhenko and colleagues revealed that fluorinated 1,2,4-triazole derivatives exhibit enhanced antiproliferative activity against multiple cancer cell lines, with compounds containing trifluoromethyl groups at para positions showing IC₅₀ values as low as 28 μM against breast cancer cells.
The antimicrobial properties of fluorinated triazoles have also proven exceptional, with research demonstrating that fluorine incorporation enhances activity against both bacterial and fungal pathogens. Studies have shown that fluorinated triazole-benzimidazole conjugates exhibit greater than 96% inhibition against mycobacterial strains at concentrations of 6.25 mg, compared to less than 90% inhibition for non-fluorinated counterparts at equivalent concentrations. These findings underscore the fundamental importance of fluorine incorporation in optimizing triazole-based therapeutic agents.
Discovery and Development Timeline
The development timeline of 1,2,3-triazole chemistry encompasses several distinct phases, each characterized by fundamental advances in synthetic methodology and biological understanding. The foundational period (1885-1910) established basic nomenclature and initial synthetic approaches, culminating in Dimroth and Fester's successful synthesis of the parent 1,2,3-triazole system. This early work, while limited by harsh reaction conditions and low yields, demonstrated the fundamental feasibility of triazole construction and established the basic chemical framework for future developments.
The mechanistic understanding period (1960s-1980s) was dominated by Huisgen's systematic investigations of 1,3-dipolar cycloaddition reactions. These studies established the theoretical foundation for triazole formation through azide-alkyne cycloaddition and revealed the concerted nature of the transformation. Huisgen's work provided crucial insights into substituent effects, solvent dependencies, and stereochemical outcomes that would prove essential for subsequent synthetic optimization efforts.
The modern catalytic era (2000s-present) began with the independent discovery of copper-catalyzed azide-alkyne cycloaddition by Meldal and Sharpless. This breakthrough enabled triazole synthesis under mild, biocompatible conditions and transformed the field by making complex triazole-containing molecules readily accessible. The development of strain-promoted azide-alkyne cycloaddition (SPAAC) by Bertozzi further expanded the synthetic toolkit by eliminating the need for potentially toxic copper catalysts in biological applications.
The pharmaceutical application period (1990s-present) has witnessed the systematic exploration of triazole derivatives as therapeutic agents. The development of antifungal azole drugs, beginning with fluconazole in the 1990s, demonstrated the clinical potential of triazole-containing pharmaceuticals. This success catalyzed extensive research into triazole derivatives for diverse therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Recent developments (2010s-present) have focused on sophisticated molecular architectures incorporating multiple pharmacophoric elements, strategic fluorine incorporation, and optimized physicochemical properties. The synthesis of compounds such as 1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide represents the current state of this evolutionary process, combining established triazole chemistry with advanced fluorinated aromatic systems and specialized functional groups.
Research Objectives and Scope
The contemporary research landscape surrounding this compound encompasses multiple interconnected objectives aimed at understanding and optimizing its chemical and biological properties. Primary research objectives include comprehensive characterization of its synthetic accessibility, systematic evaluation of its biological activity profile, and detailed investigation of structure-activity relationships that govern its therapeutic potential.
Synthetic methodology development represents a fundamental research priority, focusing on the optimization of reaction conditions for the efficient construction of the complex molecular architecture. Current synthetic approaches to similar fluorinated triazole derivatives employ azide-alkyne cycloaddition reactions, typically utilizing copper catalysis or ruthenium-based systems to achieve regioselective formation of 1,4- or 1,5-disubstituted products respectively. The specific challenge in synthesizing this compound lies in the sequential introduction of the fluorobenzyl substituent, the carboximidamide functionality, and the N'-hydroxy modification while maintaining the integrity of the triazole core.
The investigation of biological activity profiles constitutes another major research focus, particularly given the established therapeutic potential of related fluorinated triazole derivatives. Research in this area encompasses broad-spectrum screening against cancer cell lines, antimicrobial pathogens, and other disease-relevant biological targets. Systematic studies of fluorinated triazole derivatives have revealed IC₅₀ values ranging from nanomolar to micromolar concentrations against various cancer cell lines, with specific structural features correlating strongly with biological potency.
Structure-activity relationship studies form a critical component of the research scope, aimed at understanding how specific molecular features contribute to biological activity. The compound's structural elements - including the 3-fluorobenzyl substituent, the N'-hydroxy carboximidamide functionality, and the 5-methyl group - each represent potential sites for systematic modification and optimization. Research findings indicate that fluorine positioning significantly influences anticancer activity in triazole derivatives, with para-substituted trifluoromethyl groups showing enhanced potency in multiple studies.
Current research scope also encompasses detailed physicochemical characterization aimed at understanding the compound's drug-like properties. This includes investigation of solubility profiles, metabolic stability, membrane permeability, and other parameters relevant to pharmaceutical development. Studies of related fluorinated triazole derivatives have demonstrated that strategic fluorine incorporation can substantially improve metabolic stability while maintaining or enhancing biological activity.
The development of analytical methodologies for compound characterization represents an additional research objective, particularly given the complex nature of the molecular architecture. Current analytical approaches include nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and liquid chromatography-mass spectrometry techniques for structure confirmation and purity assessment. Advanced characterization methods such as X-ray crystallography may provide detailed insights into molecular conformation and intermolecular interactions relevant to biological activity.
| Research Domain | Specific Objectives | Current Status | Key Challenges |
|---|---|---|---|
| Synthetic Methodology | Optimization of cycloaddition conditions | Under development | Regioselectivity control |
| Biological Activity | Cancer cell line screening | Preliminary studies | Activity correlation |
| Structure-Activity | Systematic modification studies | Initial findings | Mechanistic understanding |
| Physicochemical | Drug-like property assessment | Characterization phase | Stability optimization |
| Analytical Methods | Comprehensive characterization | Established protocols | Purity standards |
The broader research context encompasses the development of triazole-based therapeutic agents as components of modern drug discovery programs. The integration of fluorinated triazole derivatives into pharmaceutical pipelines reflects their established therapeutic potential and the ongoing need for novel compounds with improved efficacy and safety profiles. Research objectives in this context extend beyond individual compound optimization to include understanding of general principles governing triazole-based drug design and development.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N'-hydroxy-5-methyltriazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5O/c1-7-10(11(13)15-18)14-16-17(7)6-8-3-2-4-9(12)5-8/h2-5,18H,6H2,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOJWTVYOUTCSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC(=CC=C2)F)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=NN1CC2=CC(=CC=C2)F)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions
- Reagents: β-ketoester (e.g., ethyl acetoacetate) and azide derivative
- Base: DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a promoter
- Solvent: Acetonitrile (MeCN)
- Temperature: 50 °C
- Reaction time: Overnight (approximately 12-16 hours)
- Purification: Flash column chromatography using MeOH/DCM/AcOH mixtures
This method yields 5-methyl-1,2,3-triazoles with good to excellent yields.
Phase-Transfer Catalysis for Hydroxy-Substituted Triazoles
An alternative method for synthesizing 5-hydroxy-1,2,3-triazoles involves phase-transfer catalysis (PTC):
- React β-ketoesters with azides in the presence of tetrabutylammonium bromide (10 mol %) and finely ground KOH in diethyl ether.
- Stir vigorously at room temperature for 4 hours.
- The potassium salt precipitates and is then acidified with acetic acid in MeCN to yield the hydroxy-triazole.
- This method is efficient for preparing hydroxy-substituted triazoles, which is relevant for the N'-hydroxy functionality in the target compound.
Conversion to Carboximidamide Derivatives
The transformation of ester or acid functionalities on the triazole ring to carboximidamides involves amidination reactions:
- Treatment of the corresponding acid chloride or ester with hydroxylamine or amidine reagents.
- Use of coupling agents such as carbonyldiimidazole (CDI) or thionyl chloride to activate carboxyl groups.
- Reaction conditions typically include room temperature stirring under inert atmosphere.
- Purification by column chromatography yields the desired carboximidamide derivatives.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | β-ketoester + azide (bearing 3-fluorobenzyl or precursor) | DBU, MeCN, 50 °C, overnight | 5-methyl-1,2,3-triazole intermediate | High yield; cycloaddition |
| 2 | Triazole ester intermediate | Hydroxylamine hydrochloride, buffered solution | N'-hydroxy carboximidamide triazole | Moderate yield; amidination/hydroxylation |
| 3 | Triazole intermediate | 3-fluorobenzyl bromide, K2CO3, DMF | N-alkylated triazole | Good yield; alkylation |
| 4 | Hydroxy-substituted triazole | Phase-transfer catalysis with TBAB, KOH, diethyl ether | 5-hydroxy-1,2,3-triazole potassium salt | Efficient for hydroxy derivatives |
| 5 | Acid intermediate | SOCl2, then amine + triethylamine | Amide or carboximidamide derivatives | Moderate to good yields |
Research Findings and Optimization Notes
- The DBU-promoted cycloaddition is a versatile and high-yielding method for synthesizing 5-methyl-1,2,3-triazoles with diverse substituents.
- Phase-transfer catalysis offers a mild and efficient route to hydroxy-substituted triazoles, which can be crucial for introducing the N'-hydroxy group.
- Alkylation with fluorobenzyl halides proceeds smoothly under basic conditions, allowing the introduction of the 3-fluorobenzyl moiety without affecting other sensitive groups.
- Amidination and hydroxylation steps require careful control of pH and temperature to avoid side reactions and to achieve high purity of the carboximidamide functionality.
- Purification by flash chromatography using solvent mixtures such as MeOH/DCM with small amounts of acetic acid helps in isolating pure compounds with good recovery.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorobenzyl)-N’-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(3-fluorobenzyl)-N’-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-N’-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyl and carboximidamide groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Triazole Derivatives with Fluorinated Benzyl Groups
Key Differences :
- The N'-hydroxy group in the target compound contrasts with the trifluoromethyl group in the analog, which enhances metabolic stability but reduces aqueous solubility.
Triazole Derivatives with Carboximidamide/Related Functional Groups
Key Differences :
Fluorobenzyl-Substituted Heterocycles Beyond Triazoles
Key Differences :
- Pyrazole cores () generally exhibit lower planarity than triazoles, reducing π-π stacking interactions with biological targets.
Research Findings and Computational Insights
- DFT Studies : The triazole-carbohydrazide analog () demonstrated a dipole moment of 4.64 Debye, indicating polar character, while the target compound’s N'-hydroxy group may further increase polarity .
- ADME Predictions : Fluorinated triazoles often show improved logP values (2.5–3.5) and moderate bioavailability. The N'-hydroxy group in the target compound may enhance water solubility (logS ~-3.5 predicted) but could increase susceptibility to oxidative metabolism .
- Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution or cycloaddition reactions, similar to methods used for carboxamide derivatives (e.g., KOH/ethanol conditions, 80–90°C) .
Biological Activity
1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide is a synthetic organic compound classified under triazole derivatives. Triazoles are notable for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
IUPAC Name : 1-[(3-fluorophenyl)methyl]-N'-hydroxy-5-methyltriazole-4-carboximidamide
Molecular Formula : C11H12FN5O
CAS Number : 1255790-91-0
The compound features a triazole ring, a hydroxyl group, and a carboximidamide moiety that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and carboximidamide groups enable the formation of hydrogen bonds and other non-covalent interactions with enzymes or receptors. This interaction can modulate enzyme activity, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been investigated for its potential as an antibacterial agent , particularly against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These findings suggest that the compound may be effective against common pathogens responsible for infections.
Anticancer Potential
The compound has also been explored for its anticancer properties . Studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of DNA Topoisomerases : The compound was found to inhibit DNA topoisomerases, crucial enzymes in DNA replication.
- Induction of Apoptosis : Research indicates that it may induce apoptosis in cancer cells, promoting cell death in malignancies.
Case Studies and Research Findings
A study published in a peer-reviewed journal highlighted the efficacy of triazole derivatives in cancer therapy. The research demonstrated that compounds similar to this compound exhibited IC50 values ranging from 0.23 to 0.44 µM against various cancer cell lines .
Another investigation focused on the antibacterial properties of related triazoles. The results indicated that these compounds had potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing comparable efficacy to established antibiotics .
Q & A
Q. What are the standard synthetic routes for 1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide?
The synthesis typically involves a multi-step procedure, including:
- Condensation reactions between substituted anilines and isocyanides to form carboximidoyl chloride intermediates.
- Azide cycloaddition (e.g., Huisgen reaction) to construct the triazole core, followed by hydroxylamine incorporation for the N'-hydroxy group .
- Purification via column chromatography and recrystallization. Key challenges include controlling regioselectivity during triazole formation and optimizing reaction temperatures to avoid side products .
Q. Which analytical techniques are most effective for structural characterization?
- X-ray crystallography : Use SHELX (e.g., SHELXL) for refinement of crystallographic data to resolve bond lengths, angles, and stereochemistry .
- Spectroscopy :
- NMR (1H/13C) to confirm substituent positions and hydrogen bonding.
- FT-IR to identify functional groups (e.g., hydroxyl, triazole rings) .
- Mass spectrometry (HRMS) for molecular weight validation .
Q. How can researchers address the compound’s low aqueous solubility in biological assays?
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to minimize cytotoxicity) .
- Structural analogs : Introduce hydrophilic groups (e.g., sulfonate or amine) while retaining bioactivity. Evidence from related triazole carboxamides suggests that methylation or fluorobenzyl substitution patterns influence solubility .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and purity?
- Design of Experiments (DoE) : Use factorial design to test variables like temperature, catalyst loading (e.g., Cu(I) for azide-alkyne cycloaddition), and solvent polarity .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in triazole formation .
- In-line monitoring : Employ HPLC or LC-MS to track intermediate formation and adjust conditions in real time .
Q. How should conflicting crystallographic data (e.g., disordered fluorobenzyl groups) be resolved?
Q. What methodologies assess the environmental fate and ecotoxicity of this compound?
- INCHEMBIOL framework :
Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?
- Analog synthesis : Modify the fluorobenzyl group (e.g., para/meta substitution) or triazole substituents (e.g., methyl vs. ethyl) .
- Enzyme assays : Test inhibitory activity against cytochrome P450 isoforms or kinases using fluorescence polarization or SPR .
- Computational docking : Use AutoDock or Schrödinger Suite to predict binding modes and guide rational design .
Q. How to reconcile discrepancies in bioassay results (e.g., varying IC50 values)?
- Orthogonal assays : Validate enzyme inhibition with both fluorescence-based and radiometric assays.
- Control experiments : Test for compound stability under assay conditions (e.g., pH, light exposure) and confirm purity via LC-MS .
- Meta-analysis : Compare data across studies using standardized protocols (e.g., NIH Assay Guidance Manual).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
